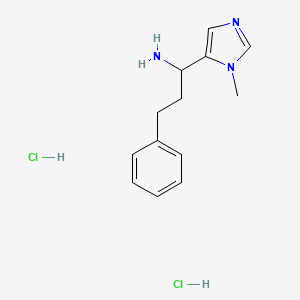
1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.
Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen position.
Formation of the Phenylpropanamine Moiety: The phenylpropanamine moiety can be synthesized through the reductive amination of phenylacetone with ammonia or a primary amine.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can interact with receptors on cell surfaces, triggering intracellular signaling pathways that result in physiological responses .
Comparación Con Compuestos Similares
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methylimidazole: This compound lacks the phenylpropanamine moiety and is primarily used as a solvent and a precursor in organic synthesis.
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: This compound has a carboxylic acid group instead of the phenylpropanamine moiety and is used in the study of histamine metabolism.
(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride: This compound contains a nitrile group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the imidazole ring, phenyl group, and amine group, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(3-methylimidazol-4-yl)-3-phenylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-10-15-9-13(16)12(14)8-7-11-5-3-2-4-6-11;;/h2-6,9-10,12H,7-8,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWSWRDIFKKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CCC2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













